Gly-Arg-Ala-Asp-Ser-Pro-Lys

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

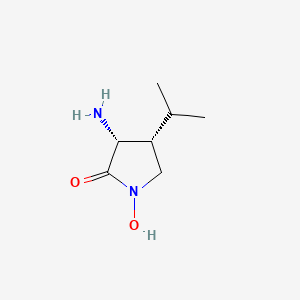

“Gly-Arg-Ala-Asp-Ser-Pro-Lys” is a peptide sequence that is often used in scientific research . It is a synthetic peptide, which means it is not naturally occurring but is created in a laboratory . This peptide is known to be a negative control for the integrin-binding peptide GRGDSPK .

Synthesis Analysis

The synthesis of peptides like “this compound” involves the formation of peptide bonds between the constituent amino acids . This process requires the protection of certain amino and carboxyl groups during the synthesis to prevent unwanted reactions . The peptide bond formation is achieved by activating the designated carboxyl function so that it will acylate the one remaining free amine .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by its empirical formula, C29H51N11O11 . The molecular weight of this peptide is 729.78 .Physical And Chemical Properties Analysis

The peptide “this compound” is a lyophilized powder and should be stored at a temperature of -20°C . It has an assay of ≥97% (HPLC) and a peptide content of 60% .科学的研究の応用

Cell Adhesion and Binding Specificity : The peptide sequence, similar to Gly-Arg-Gly-Asp-Ser-Pro-Cys, influences cell adhesion and binding specificity. This was observed in studies where peptides analogous to this sequence inhibited the attachment of cells to fibronectin or vitronectin substrates. Different alterations in the sequence resulted in varying impacts on cell adhesion, suggesting that specific receptors recognize differences in the Arg-Gly-Asp tripeptide's conformation and environment (Pierschbacher & Ruoslahti, 1987).

Inhibition of Fibronectin Binding : A study on primary mesenchyme cells showed that certain peptides, including one with a sequence similar to Gly-Arg-Ala-Asp-Ser-Pro-Lys, inhibited the binding of fibronectin to cell surfaces. This suggests a role for such peptides in modulating cell migration and interactions with the extracellular matrix (Katow, Yazawa, & Sofuku, 1990).

Nuclear Magnetic Resonance (NMR) Studies : The peptide sequence, as part of a larger peptide derived from myelin basic protein, was studied using NMR. The research focused on its conformation in solution and found evidence of a type-II beta-turn, which could be significant for understanding the structure of antibody receptor sites (Mendz & Moore, 1985).

Role in Angiogenesis : An analysis of human tumor-derived angiogenin, which is a protein involved in angiogenesis, revealed an amino acid sequence that includes segments similar to this compound. This sequence was part of a larger protein sequence associated with tumor angiogenesis (Strydom et al., 1985).

作用機序

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51N11O11/c1-15(35-24(46)16(36-21(42)13-31)7-4-10-34-29(32)33)23(45)38-18(12-22(43)44)25(47)39-19(14-41)27(49)40-11-5-8-20(40)26(48)37-17(28(50)51)6-2-3-9-30/h15-20,41H,2-14,30-31H2,1H3,(H,35,46)(H,36,42)(H,37,48)(H,38,45)(H,39,47)(H,43,44)(H,50,51)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZSKTVOHRZIAQ-RABCQHRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51N11O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745498 |

Source

|

| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125455-58-5 |

Source

|

| Record name | Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alpha-aspartyl-L-seryl-L-prolyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)

![Methyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B589985.png)

![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)

![(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride](/img/structure/B589993.png)